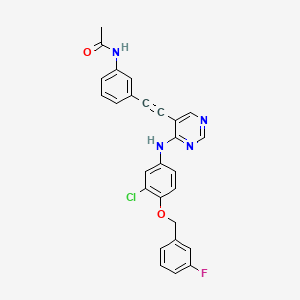

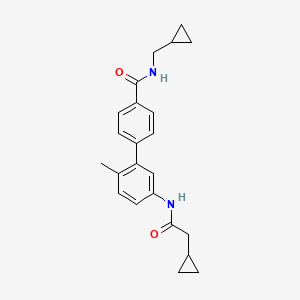

![molecular formula C28H30N4O3 B10754998 N-{4'-[(Cyclopropylmethyl)carbamoyl]-6-Methylbiphenyl-3-Yl}-2-Morpholin-4-Ylpyridine-4-Carboxamide](/img/structure/B10754998.png)

N-{4'-[(Cyclopropylmethyl)carbamoyl]-6-Methylbiphenyl-3-Yl}-2-Morpholin-4-Ylpyridine-4-Carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

GW775608X is a compound that falls within the class of mitogen-activated protein kinase (MAPK) inhibitorsThis protein plays a crucial role in cellular signaling pathways, including stress response, inflammation, and cell differentiation .

Preparation Methods

Synthetic Routes:: The synthetic routes for GW775608X are proprietary and not widely disclosed. research suggests that it can be synthesized through specific chemical reactions involving key intermediates. Unfortunately, detailed step-by-step procedures are not publicly available.

Industrial Production:: GW775608X is not produced on an industrial scale due to its specialized use in research and drug development. Therefore, large-scale production methods are limited.

Chemical Reactions Analysis

Reactions:: GW775608X primarily undergoes phosphorylation reactions, where it interacts with kinases and modulates their activity. It inhibits MAPK14 (p38α) by binding to its active site, preventing downstream signaling .

Common Reagents and Conditions:: The compound is typically evaluated in vitro using kinase assays. Researchers use specific buffers, ATP, and other reagents to assess its inhibitory activity.

Major Products:: The primary product of GW775608X interaction is the inhibited form of MAPK14 (p38α). This inhibition affects downstream pathways involved in inflammation, immune response, and cell survival.

Scientific Research Applications

GW775608X has several applications in scientific research:

Drug Development: It serves as a lead compound for designing more potent MAPK inhibitors.

Inflammation Studies: Researchers use it to investigate inflammatory pathways and potential therapeutic interventions.

Cancer Research: Its effects on cell survival pathways make it relevant for cancer studies.

Neurodegenerative Diseases: GW775608X may impact neuroinflammation and neuronal survival.

Mechanism of Action

GW775608X inhibits MAPK14 (p38α) by binding to its ATP-binding site. This prevents phosphorylation of downstream substrates involved in inflammation, stress response, and cell fate determination. The compound’s anti-inflammatory effects are particularly relevant in diseases like rheumatoid arthritis and inflammatory bowel disease .

Comparison with Similar Compounds

GW775608X shares similarities with other p38α inhibitors, such as AZD-6703. its unique chemical structure and binding mode distinguish it from other compounds in this class .

Properties

Molecular Formula |

C28H30N4O3 |

|---|---|

Molecular Weight |

470.6 g/mol |

IUPAC Name |

N-[3-[4-(cyclopropylmethylcarbamoyl)phenyl]-4-methylphenyl]-2-morpholin-4-ylpyridine-4-carboxamide |

InChI |

InChI=1S/C28H30N4O3/c1-19-2-9-24(31-28(34)23-10-11-29-26(16-23)32-12-14-35-15-13-32)17-25(19)21-5-7-22(8-6-21)27(33)30-18-20-3-4-20/h2,5-11,16-17,20H,3-4,12-15,18H2,1H3,(H,30,33)(H,31,34) |

InChI Key |

BOQNSWFZUHQNRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)N3CCOCC3)C4=CC=C(C=C4)C(=O)NCC5CC5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

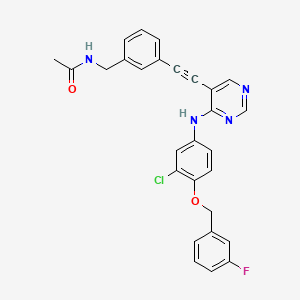

![1-[[8-(2-cyclopentylethynyl)-2-(1-hydroxypropan-2-yl)-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl]-3-(2,5-difluorophenyl)-1-methylurea](/img/structure/B10754919.png)

![3-(4-{4-Aminofuro[2,3-d]pyrimidin-5-yl}phenyl)-1-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B10754929.png)

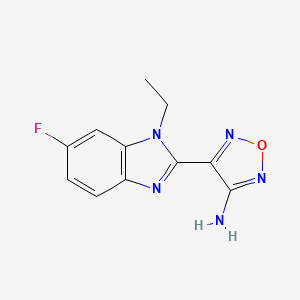

![Pyrazolo[1,5-b]pyridazine deriv. 27](/img/structure/B10754930.png)

![3-(4-{4-Aminofuro[2,3-d]pyrimidin-5-yl}phenyl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10754935.png)

![N-(4'-{[(Cyclopropylmethyl)amino]carbonyl}-6-methyl-1,1'-biphenyl-3-yl)propionamide](/img/structure/B10754958.png)

![3-[[4-(1H-indazol-4-ylamino)pyrimidin-2-yl]amino]benzamide](/img/structure/B10754965.png)

![1-[3-(propylamino)phenyl]-N-(pyridin-4-ylmethylideneamino)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10754997.png)